molecular formula C5H10O3 B1311134 (S)-2-Hydroxyvaleric acid CAS No. 41014-93-1

(S)-2-Hydroxyvaleric acid

Cat. No. B1311134
CAS RN: 41014-93-1
M. Wt: 118.13 g/mol
InChI Key: JRHWHSJDIILJAT-BYPYZUCNSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It could also include its acid/base properties and its redox potential.


Scientific Research Applications

Enzymatic Production in Polymer Synthesis

(S)-2-Hydroxyvaleric acid plays a crucial role in the enzymatic production of hydroxycarboxylic acids, which are used to prepare industrially significant polymers. Protein engineering has been applied to increase the efficiency of enzymes like nitrilase from Acidovorax facilis 72W for converting 3‐hydroxyvaleronitrile to 3‐hydroxyvaleric acid, an essential step in producing these polymers (Wu et al., 2007).

Biodegradation of Polyhydroxyalkanoates

The degradation of polyhydroxyalkanoates (PHAs), including those with 3-hydroxyvaleric acid, in natural environments has been studied. This research is significant for understanding the environmental impact and biodegradability of these materials, which are often used in bioplastics and other environmentally friendly products (Mergaert et al., 1992).

Biotechnological Production from Renewable Sources

Biotechnological methods have been developed for producing monomeric hydroxyvalerates, including 4-hydroxyvalerate (4HV) and 3-hydroxyvalerate (3HV), from renewable sources like levulinic acid. This advancement is crucial for creating sustainable and eco-friendly production methods for valuable chemicals (Martin & Prather, 2009).

Medical and Biological Research

(S)-2-Hydroxyvaleric acid derivatives have been explored for their potential in medical applications. For example, macroporous poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) matrices have been studied for bone tissue engineering, highlighting the medical relevance of these compounds (Köse et al., 2003). Additionally, 3-hydroxyvaleric acid metabolites in amniotic fluid have been analyzed to understand their role in the metabolism of branched-chain amino acids, which is significant for both nutritional and clinical research (Jakobs et al., 1984).

Polymer Synthesis and Degradation

The synthesis and degradation of polyhydroxyalkanoic acids (PHAs), incorporating hydroxyvaleric acid, have been extensively studied. These polymers have significant applications in biodegradable plastics and other environmentally friendly materials. Understanding the microbial degradation of these PHAs is crucial for evaluating their environmental impact and sustainability (Volova et al., 2017).

Chiral Discrimination in Clinical Analysis

The chiral discrimination of 2-hydroxyglutaric acid, closely related to (S)-2-Hydroxyvaleric acid, has been achieved using derivatization and advanced spectrometry methods. This research is important for clinical analysis and understanding specific metabolic diseases (Fukui et al., 2021).

Agricultural Waste Valorization

Research has also focused on converting agricultural wastes into valuable chemicals like 4-hydroxyvaleric acid. This approach not only provides an eco-friendly method to dispose of agricultural wastes but also contributes to the sustainable production of industrially significant chemicals (Moon et al., 2021).

Safety And Hazards

This would include information on the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.


Future Directions

This would involve discussing potential areas for future research involving the compound. This could include new synthetic methods, new applications, or new studies into its properties or effects.


properties

IUPAC Name

(2S)-2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWHSJDIILJAT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016643
Record name (2S)-2-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxyvaleric acid

CAS RN

41014-93-1
Record name (2S)-2-Hydroxypentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41014-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Hydroxyvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041014931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-hydroxyvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Vallée-Rehel, V Langlois, P Guérin… - Journal of environmental …, 1999 - Springer
Environmental concerns result in a progressive withdrawal of antifouling paints containing organotin derivatives. The nature of the binders is critical with regard to the erosion of the …
Number of citations: 14 link.springer.com
L Tsvik, B Steiner, P Herzog, D Haltrich, L Sützl - ACS omega, 2022 - ACS Publications
… S-2-hydroxyvaleric acid over L-lactate. Screened sequences from actinobacteria gave a high preference for either L-lactate or S-2-hydroxyvaleric acid … with S-2-hydroxyvaleric acid and 2…
Number of citations: 3 pubs.acs.org
S Daff, FD Manson, GA Reid… - Biochemical journal, 1994 - portlandpress.com
Flavocytochrome b2 from Saccharomyces cerevisiae acts physiologically as an L-lactate dehydrogenase. Although L-lactate is its primary substrate, the enzyme is also able to utilize a …
Number of citations: 27 portlandpress.com
J Kehler, B Ebert, O Dahl, P Krogsgaard-Larsen - Tetrahedron, 1999 - Elsevier
Novel racemic 4-amino-1-, 2-, and 3-hydroxybutylphosphinic acids and the corresponding 4-amino-1-, 2-, and 3-hydroxybutyl methylphosphinic acids have been synthesized. The …
Number of citations: 34 www.sciencedirect.com

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